molecular formula C8H12F2O B1480458 (6,6-Difluorospiro[3.3]heptan-2-yl)methanol CAS No. 1936503-30-8

(6,6-Difluorospiro[3.3]heptan-2-yl)methanol

Cat. No. B1480458
CAS RN: 1936503-30-8
M. Wt: 162.18 g/mol
InChI Key: WODCDTHGAVMJCE-UHFFFAOYSA-N
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Description

“(6,6-Difluorospiro[3.3]heptan-2-yl)methanol” is a chemical compound with the molecular formula C8H12F2O . It is a spirocyclic compound.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F2O/c9-8(10)4-7(5-8)1-6(2-7)3-11/h6,11H,1-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.18 . It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis Building Blocks

(6,6-Difluorospiro[3.3]heptan-2-yl)methanol: serves as a versatile building block in organic synthesis. Its unique spirocyclic structure, which includes difluorinated carbon centers, makes it an excellent candidate for constructing complex molecules with high stereochemical control. The compound can be used to introduce conformational rigidity into the molecular framework, which is beneficial for the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the difluorinated motif of this compound is particularly valuable. Fluorine atoms can greatly influence the biological activity of a molecule due to their electronegativity and size. They can improve metabolic stability, alter pharmacokinetic properties, and increase binding affinity to biological targets. This compound could be used to design novel drug candidates with improved efficacy and safety profiles .

Material Science

The incorporation of (6,6-Difluorospiro[3.3]heptan-2-yl)methanol into polymers and materials could lead to the development of products with unique properties, such as increased thermal stability, resistance to degradation, and altered mechanical strength. Its difluorinated structure could be leveraged in creating advanced materials for aerospace, automotive, and electronic applications .

Catalysis

Spirocyclic compounds like (6,6-Difluorospiro[3.3]heptan-2-yl)methanol can act as ligands in catalytic systems. They can stabilize metal centers and influence the reactivity and selectivity of catalytic reactions. This is particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules with high enantiomeric excess .

Agrochemical Research

The structural rigidity and the presence of fluorine atoms make (6,6-Difluorospiro[3.3]heptan-2-yl)methanol a potential candidate for the development of new agrochemicals. It could be used to synthesize compounds with enhanced activity against pests and improved uptake and distribution in plants .

Fluorine Chemistry

This compound is a significant addition to the field of fluorine chemistry, where the introduction of fluorine atoms into organic compounds is a subject of intense research. It can be used to study the effects of fluorination on chemical reactivity, stability, and other physical properties .

Conformational Studies

Due to its rigid spirocyclic structure, (6,6-Difluorospiro[3.3]heptan-2-yl)methanol is an excellent model compound for conformational studies. Researchers can use it to understand how the incorporation of difluorinated groups affects the three-dimensional shape of molecules and their dynamic behavior .

Environmental Chemistry

The stability of fluorinated compounds under various environmental conditions makes this compound a subject of interest in environmental chemistry. It can be used to explore the environmental fate of fluorinated organics, their potential bioaccumulation, and long-term ecological impacts .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(2,2-difluorospiro[3.3]heptan-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)4-7(5-8)1-6(2-7)3-11/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODCDTHGAVMJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,6-Difluorospiro[3.3]heptan-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
(6,6-Difluorospiro[3.3]heptan-2-yl)methanol

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